(7-Fluoro-1H-indol-2-yl)methanol (7-Fluoro-1H-indol-2-yl)methanol
Brand Name: Vulcanchem
CAS No.: 1784433-13-1
VCID: VC2962470
InChI: InChI=1S/C9H8FNO/c10-8-3-1-2-6-4-7(5-12)11-9(6)8/h1-4,11-12H,5H2
SMILES: C1=CC2=C(C(=C1)F)NC(=C2)CO
Molecular Formula: C9H8FNO
Molecular Weight: 165.16 g/mol

(7-Fluoro-1H-indol-2-yl)methanol

CAS No.: 1784433-13-1

Cat. No.: VC2962470

Molecular Formula: C9H8FNO

Molecular Weight: 165.16 g/mol

* For research use only. Not for human or veterinary use.

(7-Fluoro-1H-indol-2-yl)methanol - 1784433-13-1

Specification

CAS No. 1784433-13-1
Molecular Formula C9H8FNO
Molecular Weight 165.16 g/mol
IUPAC Name (7-fluoro-1H-indol-2-yl)methanol
Standard InChI InChI=1S/C9H8FNO/c10-8-3-1-2-6-4-7(5-12)11-9(6)8/h1-4,11-12H,5H2
Standard InChI Key YNYWCKVYCYZQGH-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)F)NC(=C2)CO
Canonical SMILES C1=CC2=C(C(=C1)F)NC(=C2)CO

Introduction

(7-Fluoro-1H-indol-2-yl)methanol is a heterocyclic compound belonging to the indole family. It features a fluorine atom at the 7-position and a hydroxymethyl group at the 2-position of the indole ring. This compound is significant due to its potential applications in medicinal chemistry and organic synthesis.

Synthesis Methods

The synthesis of (7-fluoro-1H-indol-2-yl)methanol typically involves several steps, often starting with the formation of the indole ring followed by the introduction of the fluorine atom and the hydroxymethyl group. Common methods include Friedel-Crafts reactions and various substitution reactions to achieve the desired functional groups.

Biological Activities

Research indicates that indole derivatives, including (7-fluoro-1H-indol-2-yl)methanol, exhibit various biological activities such as antiviral, anticancer, and antimicrobial properties. The fluorine atom enhances the compound's ability to bind to biological targets, potentially modulating enzyme activity or receptor interactions.

Biological ActivityDescription
Antiviral PropertiesPotential to inhibit viral replication
Anticancer PropertiesMay inhibit tumor growth by interacting with cellular targets
Antimicrobial PropertiesAbility to inhibit microbial growth

Applications and Future Research Directions

(7-Fluoro-1H-indol-2-yl)methanol has several applications in scientific research, particularly in medicinal chemistry and organic synthesis. Its unique structure makes it a valuable candidate for further modification to enhance its biological activities. Future research should focus on optimizing synthesis methods, exploring its therapeutic potential, and investigating its interactions with biological targets.

Comparison with Similar Compounds

Several compounds share structural similarities with (7-fluoro-1H-indol-2-yl)methanol, including:

Compound NameDescriptionUnique Features
(5-Fluoro-1H-indol-2-yl)methanolFluorine at position 5Different biological activity profile
(6-Fluoro-1H-indol-2-yl)methanolFluorine at position 6Distinct reactivity patterns
(5-Chloro-1H-indol-2-yl)methanolChlorine instead of fluorineMay exhibit different pharmacological properties
(5-Methyl-1H-indol-2-yl)methanolMethyl group at position 5Altered electronic properties affecting reactivity

These compounds highlight the importance of the fluorine atom's position and the hydroxymethyl group in influencing chemical reactivity and biological activity.

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